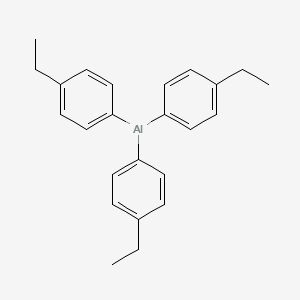
Tris(4-ethylphenyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-ethylphenyl)alumane: is an organoaluminum compound characterized by the presence of three 4-ethylphenyl groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 4-ethylphenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3C6H4(C2H5)MgBr→Al(C6H4(C2H5))3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-ethylphenyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The 4-ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Aluminum oxides and substituted phenyl derivatives.
Reduction: Various organoaluminum compounds.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tris(4-ethylphenyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in catalytic processes, including polymerization reactions.
Biology: The compound’s potential biological applications are being explored, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which tris(4-ethylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds:
- Tris(4-methylphenyl)alumane
- Tris(4-tert-butylphenyl)alumane
- Tris(4-chlorophenyl)alumane
Comparison: Tris(4-ethylphenyl)alumane is unique due to the presence of ethyl groups, which influence its reactivity and steric properties. Compared to tris(4-methylphenyl)alumane, the ethyl groups provide greater steric hindrance, affecting the compound’s behavior in catalytic processes. Tris(4-tert-butylphenyl)alumane, with its bulkier tert-butyl groups, exhibits different reactivity patterns. Tris(4-chlorophenyl)alumane, on the other hand, has electron-withdrawing chlorine substituents, which significantly alter its electronic properties.
Propiedades
| 114284-69-4 | |
Fórmula molecular |
C24H27Al |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
tris(4-ethylphenyl)alumane |
InChI |
InChI=1S/3C8H9.Al/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
Clave InChI |
UAIZDKODLPMUSO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)[Al](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


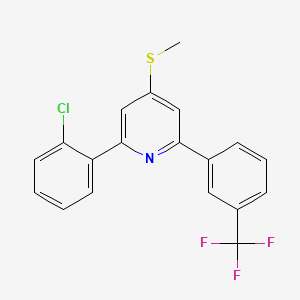
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)

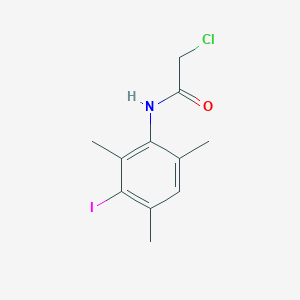
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

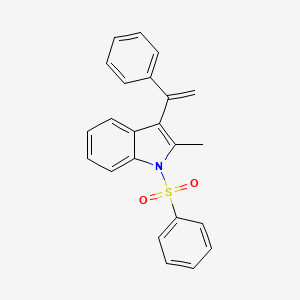
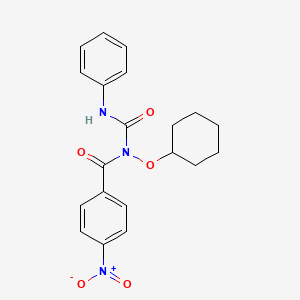

![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
